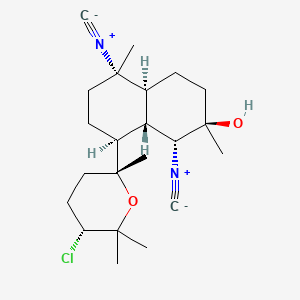

Kalihinol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

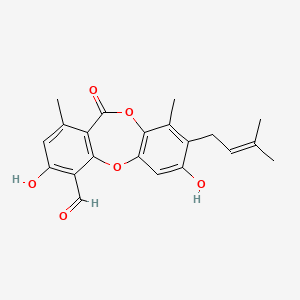

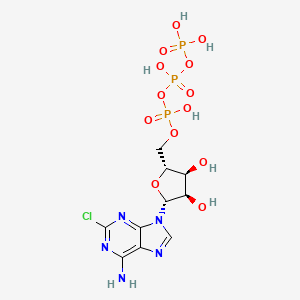

Kalihinol A is a natural product found in Acanthella, Acanthella pulcherrima, and Acanthella cavernosa with data available.

Applications De Recherche Scientifique

Synthesis and Structural Elucidation

Research efforts have been dedicated to the total synthesis of Kalihinol A, aiming to understand its complex molecular architecture and explore its synthetic accessibility. Miyaoka et al. (2012) achieved the total synthesis of antimalarial diterpenoid (+)-kalihinol A through a series of steps including regioselective alkylation, iodo-etherification, and intramolecular Diels-Alder reaction, culminating in the functionalization of the trans-decalin ring Miyaoka et al., 2012. This synthesis not only confirms the structure of this compound but also opens avenues for the generation of analogs for further biological studies.

Antimalarial Activity

One of the most notable applications of this compound is in the field of antimalarial research. The compound has been shown to possess high potency against chloroquine-resistant Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. Daub et al. (2015) validated an enantioselective synthesis strategy for Kalihinol B, the tetrahydrofuran isomer of this compound, demonstrating similar high potency against P. falciparum, thus highlighting the potential of Kalihinol derivatives as antimalarial agents Daub et al., 2015.

Antifouling Properties

Marine organisms often produce compounds to defend against biofouling, which is the unwanted accumulation of microorganisms, plants, algae, and animals on submerged structures. This compound has been studied for its antifouling properties, potentially offering eco-friendly solutions to biofouling management in marine industries. Yang et al. (2006) isolated 10β-formamidokalihinol-A and this compound from the marine sponge Acanthella cavernosa, demonstrating their capability to inhibit bacterial growth and suppress larval settlement of fouling organisms, thereby indicating the role of such compounds in the chemical defense mechanisms of marine sponges Yang et al., 2006.

Optical and Electronic Properties

The unique structural features of this compound and its derivatives make them interesting subjects for studying their optical and electronic properties. Fan and Sun (2020) explored the optical properties and electronic excitation characteristics of Kalihinol derivatives using a variety of spectroscopic techniques, providing insights into the electron-hole interaction and polarized light absorption modes, which could have implications for the development of novel optical materials Fan & Sun, 2020.

Propriétés

| 91294-83-6 | |

Formule moléculaire |

C22H33ClN2O2 |

Poids moléculaire |

393 g/mol |

Nom IUPAC |

(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |

InChI |

InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3/t14-,15-,16+,17-,18+,20-,21+,22+/m0/s1 |

Clé InChI |

ULUHGZAAPMJKNO-JVKCDKLRSA-N |

SMILES isomérique |

C[C@@]1(CC[C@@H]([C@@H]2[C@@H]1CC[C@@]([C@@H]2[N+]#[C-])(C)O)[C@]3(CC[C@H](C(O3)(C)C)Cl)C)[N+]#[C-] |

SMILES |

CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |

SMILES canonique |

CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |

Synonymes |

kalihinol A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)

![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)